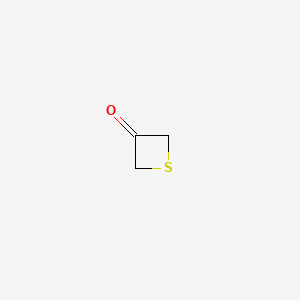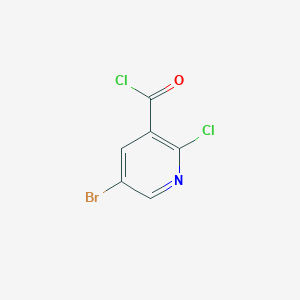
5-Bromo-2-chloro-3-pyridinecarbonyl chloride
概要
説明
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H2BrCl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method involves the reaction of 5-Bromo-2-chloronicotinic acid with thionyl chloride (SOCl2) to produce the desired carbonyl chloride . The reaction conditions usually include heating the mixture to facilitate the formation of the carbonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-3-pyridinecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination process.
Palladium Catalysts: Employed in coupling reactions such as Suzuki coupling.
Anhydrous Potassium Fluoride (KF): Used in halogen-exchange reactions.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.
科学的研究の応用
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is utilized in various scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride involves its reactivity towards nucleophiles and its ability to form carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, it forms bonds with boronic acids, leading to the formation of biaryl compounds .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: A closely related compound used in similar reactions.
5-Bromo-2-fluoropyridine: Another derivative used in halogen-exchange reactions.
Uniqueness
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is unique due to its dual halogenation (bromine and chlorine) and the presence of a carbonyl chloride group. This combination of functional groups makes it highly versatile in various chemical reactions and valuable in synthetic chemistry .
特性
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506561 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-86-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
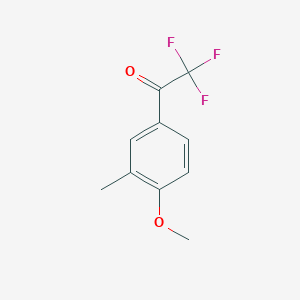
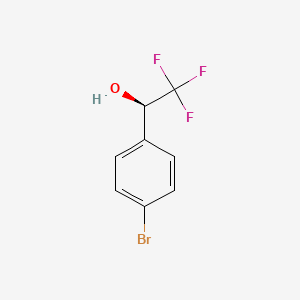
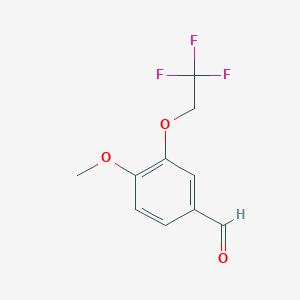

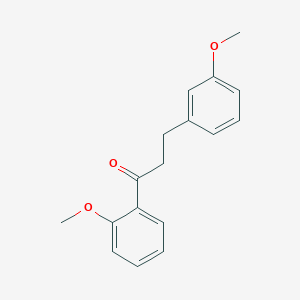
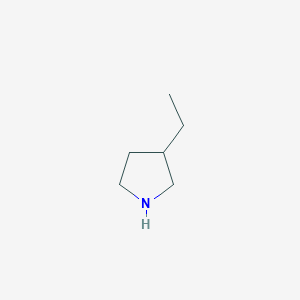
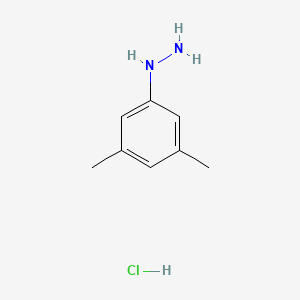
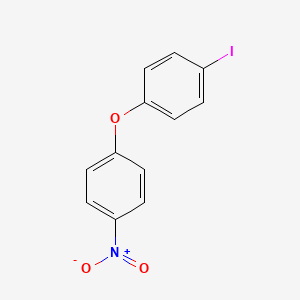
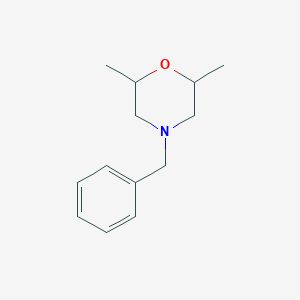
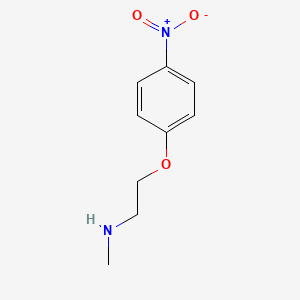
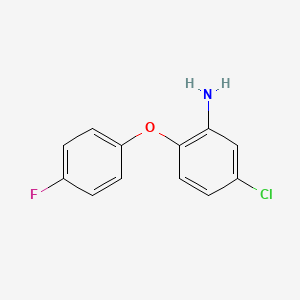
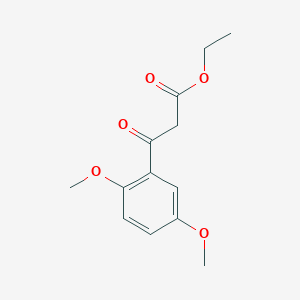
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
